Home > Products > Screening Compounds P142557 > mGluR3 modulator-1
mGluR3 modulator-1 -

mGluR3 modulator-1

Catalog Number: EVT-5652390
CAS Number:
Molecular Formula: C16H21N3O
Molecular Weight: 271.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

mGluR3 modulator-1 is a compound that acts as a positive allosteric modulator of the metabotropic glutamate receptor 3. This receptor is part of the metabotropic glutamate receptor family, which are G-protein-coupled receptors involved in modulating synaptic transmission and neuronal excitability. mGluR3 modulator-1 enhances the receptor's response to its natural ligand, glutamate, thus influencing various physiological processes, including synaptic plasticity and neuroprotection.

Source

The compound has been studied in various contexts, particularly in relation to its structural and functional properties. Research has shown that it can significantly affect the activation and internalization of mGluR3, making it a candidate for therapeutic applications in neurological disorders where glutamate signaling is disrupted .

Classification

mGluR3 modulator-1 is classified as a positive allosteric modulator. This classification indicates that it binds to a site distinct from the active site (orthosteric site) of the receptor, enhancing the receptor's activity in response to its natural ligand without directly activating the receptor itself .

Synthesis Analysis

Methods

The synthesis of mGluR3 modulator-1 typically involves organic synthetic chemistry techniques. Although specific synthetic pathways for this compound are not detailed in the available literature, similar modulators often utilize multi-step synthesis involving:

  1. Formation of key intermediates: Utilizing standard reactions such as nucleophilic substitutions or coupling reactions.
  2. Functional group modifications: Employing methods like oxidation or reduction to achieve desired functional groups.
  3. Purification: Techniques such as chromatography to isolate the final product.

Technical Details

For compounds like mGluR3 modulator-1, high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for purification and characterization. The final compound's purity and identity are confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure

The molecular structure of mGluR3 modulator-1 is characterized by specific functional groups that facilitate its interaction with the metabotropic glutamate receptor 3. While exact structural data for mGluR3 modulator-1 is not explicitly provided in the literature, similar compounds typically feature:

  • A core scaffold that allows for binding to the receptor.
  • Functional groups that enhance solubility and binding affinity.

Data

Structural analysis often employs techniques like X-ray crystallography or cryo-electron microscopy to elucidate how these compounds interact with their targets at an atomic level. For instance, studies have shown that positive allosteric modulators induce conformational changes in mGluR3 that favor receptor activation .

Chemical Reactions Analysis

Reactions

mGluR3 modulator-1 participates in several key reactions within biological systems:

  1. Binding to Metabotropic Glutamate Receptor 3: The primary reaction involves the allosteric binding of the compound to mGluR3, enhancing its response to glutamate.
  2. Conformational Changes: Upon binding, mGluR3 undergoes significant conformational changes that facilitate G protein coupling and subsequent intracellular signaling pathways.

Technical Details

Electrophysiological assays are often used to study these interactions, measuring changes in ion currents that result from receptor activation by glutamate in the presence of mGluR3 modulator-1 .

Mechanism of Action

Process

The mechanism of action for mGluR3 modulator-1 involves:

  1. Allosteric Modulation: The compound binds to an allosteric site on mGluR3, distinct from where glutamate binds.
  2. Enhanced Activation: This binding stabilizes a conformation of the receptor that is more favorable for G protein activation when glutamate is present.
  3. Desensitization Bias: Research indicates that this modulation can also lead to biased signaling pathways, promoting internalization rather than prolonged activation .

Data

Studies using fluorescence resonance energy transfer (FRET) have demonstrated how these conformational changes occur at both ligand-binding domains and transmembrane domains of mGluR3 .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of mGluR3 modulator-1 would typically include:

  • Molecular Weight: Specific values depend on the exact structure.
  • Solubility: Generally soluble in organic solvents; aqueous solubility varies based on functional groups.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is crucial for effective modulation.
  • Reactivity: The compound should exhibit low reactivity outside its target interactions to minimize off-target effects.

Relevant data regarding solubility and stability can be critical for drug formulation and delivery considerations.

Applications

Scientific Uses

mGluR3 modulator-1 holds potential applications in various scientific fields:

  • Neuroscience Research: It can be used to study synaptic transmission dynamics and neuroplasticity mechanisms.
  • Therapeutic Development: Given its role in enhancing glutamatergic signaling, it may be explored as a treatment option for conditions such as depression, anxiety disorders, and neurodegenerative diseases where glutamate signaling is impaired .
  • Pharmacological Studies: Understanding its pharmacodynamics can aid in developing more selective drugs targeting specific subtypes of metabotropic glutamate receptors.
Introduction to Metabotropic Glutamate Receptor 3 (mGluR3)

Structural Biology of mGluR3

Molecular Architecture and Domain Organization

The molecular architecture of mGluR3 conforms to the characteristic family C GPCR topology, featuring a large extracellular N-terminal domain that forms a Venus flytrap module (VFTM) where orthosteric ligand binding occurs. This VFTM consists of two lobes (lobe 1 and lobe 2) that undergo conformational changes upon agonist binding, transitioning from an open-open (inactive) state to open-closed or closed-closed (active) configurations [1]. The VFTM connects to a cysteine-rich domain (CRD) containing nine conserved cysteine residues, eight of which form disulfide bridges essential for structural integrity. Crucially, the ninth cysteine (Cys518 in human mGluR3) forms a disulfide bridge with a cysteine residue (Cys234) in lobe 2 of the VFTM, creating a mechanical linkage that propagates conformational changes induced by ligand binding [1]. The CRD serves as a structural bridge to the heptahelical transmembrane domain (TMD), which adopts a canonical seven-transmembrane helix arrangement and harbors the binding site for allosteric modulators. The intracellular C-terminus contains phosphorylation sites and protein interaction motifs that regulate receptor trafficking, G protein coupling specificity, and effector interactions [1] [3].

Multiple splice variants of mGluR3 have been identified, including GRM3A2, GRM3A4, and GRM3A2A3, which exhibit differential expression patterns across neuronal and glial populations. These variants primarily differ in their C-terminal domains, potentially influencing effector coupling and subcellular localization. For instance, GRM3A2A3 shows predominant expression in astrocytes, while other isoforms exhibit neuronal enrichment [2].

Table 1: Molecular Characteristics of mGluR3 Splice Variants

Variant NameStructural FeaturesPrimary Cellular LocalizationFunctional Implications
GRM3A2Alternative exon 2 usageNeurons and astrocytesAlters G protein coupling efficiency
GRM3A4Exon 4 skippingWidespread neuronal expressionModifies C-terminal protein interactions
GRM3A2A3Combinatorial splicingAstrocyte-enrichedInfluences neurotrophic factor release

Dimerization and Conformational Dynamics

mGluR3 functions as a constitutive homodimer stabilized by both extracellular and transmembrane interactions. Structural studies reveal that the dimer interface involves both the VFTM and CRD domains, with each protomer capable of binding ligand independently. Agonist binding induces closure of the VFTM lobes, triggering a rotation of the dimer interface that propagates conformational changes through the CRDs to the transmembrane domains [5]. This dynamic reorganization enables activation of intracellular G proteins and effector systems. Recent cryo-electron microscopy (cryo-EM) analyses of mGluR3 in complex with positive allosteric modulators (PAMs) have illuminated the allosteric modulation mechanism. PAM binding within the transmembrane domain induces a "rolling" movement at the TMD dimer interface, facilitating transition to active states even in the absence of full orthosteric agonism [5]. This conformational flexibility allows mGluR3 to adopt multiple intermediate states that differentially engage downstream signaling partners, including G proteins and β-arrestins. The receptor exhibits asymmetric activation within the dimeric complex, where ligand binding to one protomer can partially activate the complex, while binding to both protomers achieves maximal efficacy [1].

Functional Roles of mGluR3 in the Central Nervous System

Presynaptic vs. Postsynaptic Localization

mGluR3 demonstrates a strategic subcellular distribution that underpins its diverse neuromodulatory functions. Presynaptically, mGluR3 functions as an autoreceptor and heteroreceptor, where its activation inhibits voltage-gated calcium channels (VGCCs), reduces cyclic AMP (cAMP) production via adenylate cyclase inhibition, and ultimately suppresses neurotransmitter release. This presynaptic inhibition regulates glutamatergic transmission in cortical and hippocampal circuits and GABAergic signaling in thalamocortical pathways [1] [3]. Postsynaptically, mGluR3 localizes to dendritic shafts and spines, where it forms functional complexes with other receptors, notably mGluR5. This receptor-receptor interaction enables mGluR3 to potentiate mGluR5-mediated signaling through a Gᵢ-Gβγ-dependent mechanism that enhances phospholipase Cβ activation [10]. Beyond neurons, mGluR3 is robustly expressed in astrocytes and microglia, where it regulates neuroinflammatory responses and neurotrophic factor production. Glial mGluR3 activation stimulates transforming growth factor-β (TGF-β) and glial cell line-derived neurotrophic factor (GDNF) secretion, creating a neuroprotective milieu [9] [13].

Modulation of Synaptic Plasticity and Neurotransmission

Through its presynaptic inhibitory actions, mGluR3 serves as a critical brake on excitatory transmission, preventing glutamate excitotoxicity and maintaining synaptic homeostasis. This function is particularly relevant during sustained neuronal activity when glutamate spillover activates perisynaptic/extrasynaptic mGluR3 [1]. The receptor also regulates long-term depression (LTD) at hippocampal synapses through mechanisms involving adenosine A2A receptor transactivation and modulation of NMDA receptor function [7]. Notably, the neuropeptide N-acetylaspartylglutamate (NAAG) functions as an endogenous selective mGluR3 agonist. NAAG-mGluR3 signaling enhances object recognition memory in rodents and reverses cognitive deficits induced by NMDA receptor antagonists (e.g., MK-801) through presynaptic inhibition of glutamate release and subsequent normalization of network hyperexcitability [7]. Moreover, mGluR3 activation promotes cortical plasticity as measured by transcranial magnetic stimulation paradigms, a process impaired in schizophrenia patients with specific GRM3 risk variants [9].

Table 2: Neurophysiological Functions of mGluR3 Signaling Pathways

Signaling PathwayCellular MechanismFunctional Outcome
Gᵢ/o-Adenylate Cyclase InhibitionReduced cAMP production → decreased PKA activityPresynaptic inhibition of neurotransmitter release
Gβγ-VGCC CouplingDirect inhibition of Cav2.1/Cav2.2 channelsReduced vesicular exocytosis
mGluR3-mGluR5 InteractionGβγ-dependent PLCβ potentiationEnhanced postsynaptic plasticity
Astrocytic TGF-β/GDNF SecretionActivation of neurotrophic factor genesNeuroprotection and synaptic stabilization
Microglial Anti-inflammatory PolarizationReduced pro-inflammatory cytokine productionResolution of neuroinflammation

mGluR3 in Neurological and Psychiatric Disorders

Schizophrenia and Cognitive Deficits

Genetic association studies have consistently implicated GRM3 as a schizophrenia risk gene, with genome-wide significant associations identified in large-scale analyses. Several single nucleotide polymorphisms (SNPs) within the GRM3 locus (e.g., rs6465084, rs10234440) correlate with altered cortical plasticity, cognitive performance, and treatment response in schizophrenia patients [2] [4] [9]. Postmortem studies reveal complex alterations in mGluR3 expression and dimerization patterns in the prefrontal cortex of schizophrenia patients. While some investigations report reduced mGluR3 dimer levels using validated antibodies, others find unchanged total receptor expression, suggesting potential alterations in receptor activation states rather than absolute protein quantity [2]. Preclinical models demonstrate that mGluR3 activation reverses schizophrenia-like phenotypes: mGluR3-positive allosteric modulators (PAMs) attenuate hyperlocomotion, restore prepulse inhibition, and rescue cognitive deficits induced by NMDA receptor antagonists like phencyclidine (PCP) and ketamine [4] [7]. These procognitive effects appear mediated specifically through mGluR3 rather than mGluR2, as demonstrated by preserved efficacy in mGluR2 knockout mice but abolished effects in mGluR3-deficient animals [7]. The therapeutic potential extends beyond symptom control, as mGluR3 activation may counteract excessive synaptic pruning—a proposed pathophysiological mechanism in schizophrenia—by moderating glutamate neurotoxicity during early disease stages [4].

Bipolar Disorder and Anxiety-Related Pathologies

In bipolar disorder (BD), genetic studies reveal significant associations between specific GRM3 haplotypes and disease susceptibility, mood state, and treatment response. The SNP rs6465084 demonstrates particular clinical relevance, with specific alleles associating with manic phases and lithium responsiveness [8] [9]. Postmortem analyses of the anterior cingulate cortex (ACC) in BD patients show preserved mGluR2/3 binding densities compared to controls, suggesting region-specific alterations rather than global receptor changes [6]. Neuroinflammatory dysregulation represents another pathological dimension where mGluR3 plays a protective role. In MPTP-induced parkinsonism models, mGluR3 knockout mice exhibit amplified microglial activation and pro-inflammatory gene expression (e.g., IL-6, TNF-α) alongside reduced expression of anti-inflammatory factors (IL-4, IL-13, Trem2) and neurotrophic factors (GDNF, TGF-β) [9]. This neuroinflammatory dysregulation correlates with exacerbated nigrostriatal degeneration, suggesting mGluR3 activation confers neuroprotection by promoting microglial quiescence and astrocytic neurotrophic support. Anxiety-related pathologies also involve mGluR3 dysfunction, as NAAG-mGluR3 signaling modulates HPA axis activity and fear extinction. mGluR3 PAMs demonstrate anxiolytic efficacy in rodent models by reducing conditioned fear responses and enhancing stress resilience through prefrontal-amygdala circuit modulation [7].

Properties

Product Name

mGluR3 modulator-1

IUPAC Name

1-ethyl-3-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

InChI

InChI=1S/C16H21N3O/c1-2-15-13-6-4-3-5-12(13)14(11-17)16(18-15)19-7-9-20-10-8-19/h2-10H2,1H3

InChI Key

IPMSLSGLVYALQK-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.